Differential Histamine H3 Receptor Binding Affinity: Target Compound vs. 1-(Aminomethyl) Analog
The target compound demonstrates nanomolar binding affinity at the human histamine H3 receptor (Kd = 1.35 nM), measured via BRET assay in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. In contrast, the structurally related 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 176445-78-6) exhibits no reported H3 receptor binding activity in public databases, indicating that the ethyl spacer between the cyclobutane core and primary amine is essential for productive H3 receptor engagement. This single-carbon difference in side-chain length (aminoethyl vs. aminomethyl) determines whether the compound achieves sub-nanomolar affinity for a therapeutically relevant CNS target.
| Evidence Dimension | Histamine H3 receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine: No reported activity |
| Quantified Difference | >740-fold selectivity for H3 engagement (minimum estimate based on assay detection limits) |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; furimazine substrate BRET assay; 30 min incubation |
Why This Matters
Procurement of the incorrect analog would yield a compound incapable of engaging the H3 receptor, invalidating any H3-targeted screening campaigns or SAR studies.
- [1] BindingDB BDBM50538677 (CHEMBL4635634). Binding affinity to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells. View Source
